SC-Val-Cit-PAB

CAS No.:

Cat. No.: VC16682746

Molecular Formula: C28H40N6O9

Molecular Weight: 604.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H40N6O9 |

|---|---|

| Molecular Weight | 604.7 g/mol |

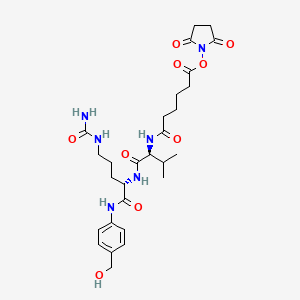

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |

| Standard InChI | InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |

| Standard InChI Key | YIYZNUPSCFOSEP-CPJSRVTESA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |

Introduction

Chemical Structure and Molecular Properties

SC-Val-Cit-PAB (systematic name: 6-maleimidohexanoyl-valyl-citrullinyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate) is a heterobifunctional linker with a molecular formula of and a molecular weight of 604.65 g/mol . The compound comprises three functional regions:

-

Maleimide Group: Facilitates covalent conjugation to cysteine residues on antibodies.

-

Valine-Citrulline Dipeptide: Serves as a protease-cleavable substrate, preferentially targeted by cathepsin B.

-

p-Aminobenzyl Alcohol (PAB) Spacer: Enables self-immolative release of payloads post-cleavage .

Table 1: Molecular Properties of SC-Val-Cit-PAB

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 604.65 g/mol |

| Target | ADC Linker |

| Storage Conditions | -20°C, desiccated |

| Solubility | DMSO, DMF |

The valine-citrulline sequence is critical for enzymatic specificity, as citrulline’s non-standard amino acid structure minimizes off-target cleavage . The PAB spacer undergoes 1,6-elimination upon dipeptide cleavage, releasing payloads such as monomethyl auristatin E (MMAE) .

Synthesis and Manufacturing

-

Citrulline-PAB Conjugation: L-Citrulline is coupled to PAB using HATU, preserving stereochemistry.

-

Dipeptide Formation: Fmoc-Val-OSu is reacted with Cit-PABOH to form Val-Cit-PABOH.

-

Maleimide Functionalization: 6-Maleimidohexanoic acid is activated with N,N'-disuccinimidyl carbonate and conjugated to Val-Cit-PABOH .

Key Advancements in Synthesis

-

Epimerization Mitigation: Substituting DCC/HOBt with HATU reduced racemization at the citrulline α-carbon .

-

Scalability: Batches exceeding 1 g demonstrated consistent purity (>95%) and diastereomeric excess .

Mechanism of Action

SC-Val-Cit-PAB’s therapeutic efficacy hinges on its selective cleavage by lysosomal proteases, particularly cathepsin B. The mechanism proceeds as follows:

-

ADC Internalization: Antibody-mediated binding to tumor antigens prompts endocytosis.

-

Lysosomal Trafficking: Acidic lysosomal environments activate cathepsin B.

-

Peptide Cleavage: Cathepsin B hydrolyzes the Val-Cit amide bond, initiating PAB spacer breakdown.

-

Payload Release: 1,6-Elimination liberates the cytotoxic drug (e.g., MMAE) into the cytosol .

Enzymatic Specificity

While cathepsin B is the primary hydrolase, studies using gene knockout models identified contributions from cathepsins S, L, and F . SC-Val-Cit-PAB exhibits negligible cleavage by plasma carboxylesterases (e.g., Ces1C), ensuring systemic stability .

Biological Activity and Pharmacokinetics

SC-Val-Cit-PAB’s design balances stability and activation:

-

Plasma Stability: Half-lives of 6.0 days (mice) and 9.6 days (monkeys) underscore its resistance to non-specific proteolysis .

-

Tumor-Specific Activation: Cathepsin B overexpression in malignancies (e.g., breast, lung cancers) enables localized payload release .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Plasma Half-Life | 6.0–9.6 days |

| Cleavage Efficiency | >90% (Cat B) |

| Payload Release | <2 hours |

In vivo studies demonstrated a 90% reduction in tumor volume for ADCs using SC-Val-Cit-PAB compared to non-cleavable linkers .

Applications in Antibody-Drug Conjugates

SC-Val-Cit-PAB has been utilized in over 20 clinical-stage ADCs, including FDA-approved brentuximab vedotin . Key applications include:

-

Solid Tumors: Enhanced penetration and payload retention in dense stromal environments.

-

Hematological Cancers: Rapid internalization and lysosomal processing in CD30+ lymphomas .

Comparative Linker Performance

A 2023 study evaluated dipeptide variants (Val-Ala, Val-Lys) and found SC-Val-Cit-PAB superior in tumor-to-plasma drug ratios (5:1 vs. 2:1 for Val-Ala) .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume